2-(Benzyloxy)benzene-1-sulfonamide
Overview
Description
2-(Benzyloxy)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. This compound features a benzyloxy group attached to a benzene ring, which is further connected to a sulfonamide group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Mechanism of Action
Target of Action
The primary target of 2-(Benzyloxy)benzene-1-sulfonamide is human recombinant CA-7 . Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
This compound acts as an inhibitor of its target, human recombinant CA-7 . It likely binds to the active site of the enzyme, preventing it from catalyzing its normal reactions. This interaction and the resulting changes in the enzyme’s activity can lead to various downstream effects.
Biochemical Pathways
The inhibition of CA-7 by this compound can affect several biochemical pathways. As CAs are involved in maintaining pH and fluid balance in the body, their inhibition can impact these processes. Additionally, sulfonamides like this compound can exhibit anti-carbonic anhydrase and anti-dihydropteroate synthetase activities , affecting diverse disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific context in which it is used. In general, by inhibiting CA-7, it can disrupt normal cellular processes that depend on this enzyme, leading to various physiological effects. For example, it could potentially be used to treat conditions like glaucoma or edema, where reducing fluid production or promoting fluid excretion can be beneficial .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)benzene-1-sulfonamide typically involves the following steps:
Formation of Benzyloxybenzene: The initial step involves the reaction of benzyl alcohol with benzene in the presence of a catalyst to form benzyloxybenzene.
Sulfonation: The benzyloxybenzene is then subjected to sulfonation using chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl group.
Amidation: The final step involves the reaction of the sulfonyl chloride intermediate with ammonia or an amine to form the sulfonamide group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The sulfonamide group can be reduced to form a sulfonic acid derivative.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Sulfonic acid derivatives.
Substitution: Various substituted benzene derivatives, depending on the electrophile used.
Scientific Research Applications
2-(Benzyloxy)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with similar antibacterial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for treating bacterial infections.
Sulfadiazine: A sulfonamide used in combination with pyrimethamine for treating toxoplasmosis.
Uniqueness
2-(Benzyloxy)benzene-1-sulfonamide is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other sulfonamides and makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-phenylmethoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c14-18(15,16)13-9-5-4-8-12(13)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKXVFIOQWYPEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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